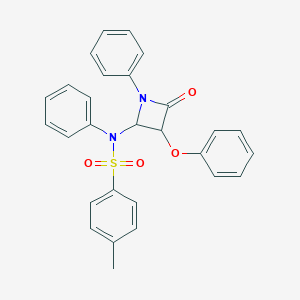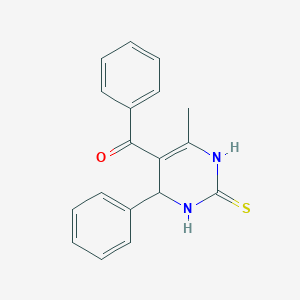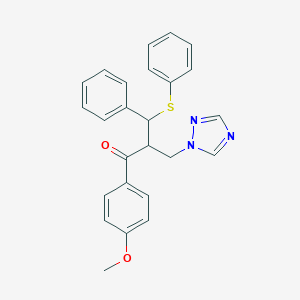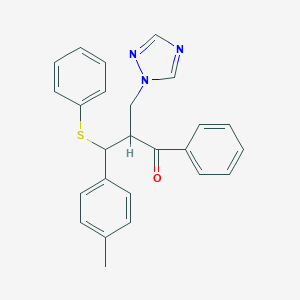
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DTTBTS, is a chemical compound that has been widely used in scientific research. DTTBTS has been found to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects by selectively blocking the activity of certain ion channels. Specifically, 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to block the activity of TRPC5 channels, which are involved in various physiological processes, including synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its effects on ion channels, 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is its selectivity for certain ion channels. This allows researchers to study the function of specific ion channels without affecting other channels. However, one limitation of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide. One potential direction is the development of more potent analogs of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide that can be used in experiments requiring higher potency. Another potential direction is the study of the effects of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide on other physiological processes, such as cell proliferation and apoptosis. Additionally, the development of new techniques for the delivery of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide to specific tissues or cells may further enhance its usefulness as a research tool.
Méthodes De Synthèse
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized by reacting 3,5-ditert-butylphenylamine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is in the study of ion channels. 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to selectively block the activity of certain ion channels, making it a valuable tool in the study of ion channel function.
Propriétés
IUPAC Name |
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3NO2S/c1-19(2,3)13-9-14(20(4,5)6)11-15(10-13)26-29(27,28)16-7-8-18(22)17(12-16)21(23,24)25/h7-12,26H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQWKTSHVNATLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)

![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)
![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)
![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)



![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492536.png)
![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)
![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)